molecular formula C20H20O3 B3705227 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 690678-47-8

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3705227
CAS No.: 690678-47-8
M. Wt: 308.4 g/mol
InChI Key: AHKUQYPCHMGKSR-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is a synthetic chromen-2-one (coumarin) derivative characterized by a chromenone core substituted with three methyl groups (positions 3, 4, and 8) and a 2-methylbenzyl ether at position 5. This structure confers distinct physicochemical properties, including enhanced lipophilicity and stability compared to simpler coumarins. Chromen-2-ones are widely studied for their biological activities, such as anti-inflammatory, antioxidant, and enzyme-modulating effects. The compound’s synthesis typically involves multi-step reactions, starting with the formation of the chromenone backbone followed by etherification and methylation steps .

Properties

IUPAC Name

3,4,8-trimethyl-7-[(2-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-12-7-5-6-8-16(12)11-22-18-10-9-17-13(2)14(3)20(21)23-19(17)15(18)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKUQYPCHMGKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169410
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690678-47-8
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690678-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a chromen-2-one derivative with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated chromen-2-one derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Activity
3,4,8-Trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one 3,4,8-trimethyl; 7-(2-methylbenzyl)oxy High lipophilicity due to aromatic and alkyl groups; enhanced metabolic stability Potential anti-inflammatory and enzyme inhibition
7-[(3-Methylbut-2-en-1-yl)oxy]-3,4,8-trimethyl-2H-chromen-2-one () 7-(isoprenyl ether) Isoprenyl ether increases reactivity in oxidation/reduction reactions Versatile building block for organic synthesis
6-Chloro-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one () 6-chloro; 7-(3,4,5-trimethoxybenzyl)oxy Bulky methoxy groups enhance solubility and receptor binding Anti-inflammatory, antioxidant
5-[(4-Methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one () 5-(4-methoxybenzyl)oxy Methoxy group improves membrane permeability Antioxidant, anticancer
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one () 4-phenyl; 6-ethyl; 7-(4-chlorobenzyl)oxy Halogen substitution enhances electrophilic reactivity Antimicrobial

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : The 2-methylbenzyl group in the target compound increases lipophilicity (logP ~3.5) compared to methoxybenzyl (logP ~2.8) or hydroxy-substituted analogs (logP <2), influencing bioavailability and tissue distribution .
  • Metabolic Stability : Methyl groups at positions 3, 4, and 8 reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life relative to unmethylated coumarins .
  • Reactivity : The 2-methylbenzyl ether undergoes slower hydrolysis compared to aliphatic ethers (e.g., isoprenyl in ), making it more stable under physiological conditions .

Biological Activity

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, with the molecular formula C20H20OC_{20}H_{20}O and a molecular weight of 308.371 g/mol, is a compound belonging to the chromen-2-one class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure features multiple methyl groups and an ether linkage that may contribute to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that chromen-2-one derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown promising results in inhibiting the growth of cervical and bladder cancer cells with IC50 values ranging from 2.38 to 3.77 μM .

Case Study: Cytotoxicity Assay

A specific study evaluated the cytotoxic potency of several chromen-2-one derivatives against human cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells, demonstrating their potential as therapeutic agents . The following table summarizes the IC50 values of selected compounds:

CompoundCancer Cell LineIC50 (µM)
Compound ASISO (Cervical)3.06
Compound BRT-112 (Bladder)2.87
Compound CSISO (Cervical)2.38
Compound DRT-112 (Bladder)3.77

Antimicrobial Activity

In addition to anticancer effects, chromen-2-one derivatives have been studied for their antimicrobial properties. The mechanisms often involve the inhibition of bacterial growth through interference with cellular processes or enzyme activities. Specific studies have indicated that these compounds can effectively combat a range of pathogens, although detailed quantitative data for this compound remains limited.

The biological activity of this compound is believed to involve various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.
  • Receptor Interaction : It can interact with cell surface receptors that mediate cellular responses to growth factors.
  • Signal Transduction Pathways : The compound may modulate signaling pathways related to apoptosis and cell survival.

Synthetic Routes

The synthesis of this compound typically involves alkylation reactions using chromen-2-one derivatives and appropriate alkyl halides under basic conditions. Understanding these synthetic routes is crucial for developing more potent analogs for research purposes.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigations into structure-activity relationships (SAR) will be essential for optimizing its therapeutic potential.

Q & A

Basic: What are the foundational synthetic routes for 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one, and how are intermediates characterized?

The synthesis typically involves constructing the chromen-2-one core via condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions, followed by introducing the 2-methylbenzyl ether group via nucleophilic substitution. Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm regiochemistry. For example, the 7-hydroxy intermediate is alkylated using 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the ether linkage .

Advanced: How can reaction conditions be optimized to enhance the yield of the 2-methylbenzyl ether substitution step?

Optimization involves varying solvents (e.g., DMF vs. acetone), bases (e.g., NaH vs. K₂CO₃), and temperature. For instance, microwave-assisted synthesis at 80°C in DMF with K₂CO₃ improves reaction efficiency by reducing side-product formation. Kinetic studies using HPLC can identify optimal reaction times, while computational modeling (e.g., DFT) predicts steric hindrance from the 2-methyl group, guiding solvent selection .

Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?

1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves substitution patterns, particularly distinguishing the 2-methylbenzyl group from other isomers. Infrared (IR) spectroscopy confirms carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration .

Advanced: How do researchers resolve conflicting NOE (Nuclear Overhauser Effect) data in structural assignments?

Conflicting NOE data may arise from dynamic conformational changes. Strategies include:

  • Variable-temperature NMR to assess rotational barriers of the 2-methylbenzyl group.
  • Comparative analysis with structurally similar compounds (e.g., 3,4,8-trimethyl-7-[(3-methylbenzyl)oxy] derivatives) to identify diagnostic peaks.
  • Validation via density functional theory (DFT)-calculated chemical shifts .

Basic: What in vitro assays are used to evaluate the compound’s anti-inflammatory activity?

Common assays include:

  • COX-2 inhibition : ELISA-based measurement of prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages.
  • NF-κB luciferase reporter assays to assess transcriptional activity.
  • Reactive oxygen species (ROS) scavenging via DCFH-DA fluorescence in RAW 264.7 cells .

Advanced: How does the 2-methylbenzyl substituent influence binding affinity compared to other benzyl derivatives?

Molecular docking (e.g., AutoDock Vina) reveals that the 2-methyl group induces steric clashes with COX-2’s hydrophobic pocket, reducing affinity compared to 3-methyl or 4-chloro analogs. Free energy perturbation (FEP) calculations quantify binding energy differences (~2.3 kcal/mol lower for 2-methyl vs. 4-chloro), aligning with IC₅₀ data from enzyme inhibition assays .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include low solubility and polymorphism. Strategies:

  • Screening solvent systems (e.g., chloroform/hexane vs. DMSO/water) for slow evaporation.
  • Using SHELXL for refinement of twinned crystals, leveraging its robust handling of pseudo-merohedral twinning.
  • Temperature-controlled crystallization to stabilize metastable forms .

Advanced: How can SAR studies differentiate the roles of methyl groups at positions 3, 4, and 8?

Methodologies:

  • Selective demethylation : BF₃·Et₂O-mediated cleavage of methyl ethers to generate analogs (e.g., 3-desmethyl).
  • Biological profiling : Comparing IC₅₀ values across analogs in cytotoxicity assays (e.g., MTT on HeLa cells).
  • Molecular dynamics simulations to track hydrogen-bonding interactions in enzyme pockets .

Basic: What are the primary degradation pathways under accelerated storage conditions?

Degradation occurs via:

  • Hydrolysis : Cleavage of the ether linkage in acidic/basic conditions (pH 1–14), monitored by HPLC.
  • Photo-oxidation : UV exposure generates quinone derivatives, detectable via LC-MS. Stability studies recommend storage at -20°C in amber vials .

Advanced: How are contradictions in biological activity data across studies addressed?

Contradictions (e.g., varying IC₅₀ values in COX-2 assays) are resolved by:

  • Standardizing assay protocols (e.g., cell line selection, LPS concentration).
  • Meta-analysis using tools like RevMan to aggregate data and assess heterogeneity.
  • Validating results with orthogonal assays (e.g., Western blot for COX-2 protein levels) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
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3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

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